molecular formula C19H17FN2O3S2 B2740550 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-32-3

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2740550
CAS No.: 895470-32-3
M. Wt: 404.47
InChI Key: OTKCULKBRGAHQO-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylbenzaldehyde with thioamide under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
  • N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-bromophenyl)sulfonyl)acetamide
  • N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide

Uniqueness

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-12-3-4-14(9-13(12)2)17-10-26-19(21-17)22-18(23)11-27(24,25)16-7-5-15(20)6-8-16/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCULKBRGAHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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